molecular formula C16H13N3O5S B2651478 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 536733-73-0

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2651478
CAS No.: 536733-73-0
M. Wt: 359.36
InChI Key: XWCJDMHMLSBFFL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrofuran moiety, and a methoxyphenyl group.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with cellular targets such as enzymes and DNA. The nitrofuran moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole ring may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiazole ring and a nitrofuran moiety, which imparts distinct biological activities. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-14(10-3-5-11(23-2)6-4-10)17-16(25-9)18-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJDMHMLSBFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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